![molecular formula C15H8BrF3N2O2 B2544672 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone CAS No. 477864-81-6](/img/structure/B2544672.png)
6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a synthetic organic compound used in scientific research across various fields. It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C15H8BrF3N2O2 . It has an average mass of 385.135 Da and a mono-isotopic mass of 383.972107 Da .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone, have been the focus of significant scientific interest due to their wide range of biological activities. These compounds are part of an important class of fused heterocycles found in over 200 naturally occurring alkaloids. The stability of the quinazolinone nucleus has encouraged researchers to develop new medicinal agents by introducing various bioactive moieties. This has led to the synthesis of novel quinazolinones with enhanced antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in the journey of these compounds from lead to drug, highlighting the ongoing battle against antibiotic resistance (Tiwary et al., 2016).
Quinazolines in Optoelectronic Materials
The versatility of quinazoline derivatives extends beyond medicinal chemistry into the realm of optoelectronics. Extensive research has been conducted on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies have demonstrated the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. Polyhalogen derivatives, in particular, serve as major starting materials for polysubstituted fluorescent quinazolines, which have shown significant electroluminescent properties. This includes applications in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, illustrating the broad potential of quinazoline derivatives in developing advanced materials for electronic applications (Lipunova et al., 2018).
Quinazoline Derivatives as Anticancer Agents
The exploration of quinazoline derivatives as anticancer agents has revealed a wide range of biological properties, such as inhibition of EGFR and other therapeutic protein targets. This research area has seen significant advancements, with quinazoline compounds being recognized for their potential in cancer treatment. Unlike first-generation EGFR inhibitors, newer quinazoline derivatives have shown activity against both wild-type and mutated EGFR, highlighting the structural diversity and the broad spectrum of proteins targeted by these compounds. The development of novel quinazoline compounds as anticancer drugs remains a promising field, given their efficacy in inhibiting the growth of cancer cells through modulation of specific genes and proteins involved in cancer progression (Ravez et al., 2015).
properties
IUPAC Name |
6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF3N2O2/c16-10-4-5-12-11(7-10)14(22)21(23)13(20-12)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPBFKJWNHANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.